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Compound of Interest

Compound Name: Diethyl 2,4-pyridinedicarboxylate

Cat. No.: B163749 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2,4-
pyridinedicarboxylate, a key intermediate in pharmaceutical and chemical research. As a

molecule of interest in drug development, particularly as a prolyl 4-hydroxylase inhibitor, its

unambiguous structural confirmation is paramount.[1] This document serves as a technical

resource for researchers and scientists, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles to ensure

scientific integrity and practical utility.

Introduction to Diethyl 2,4-pyridinedicarboxylate
Diethyl 2,4-pyridinedicarboxylate (CAS No: 41438-38-4) is a diester derivative of pyridine-

2,4-dicarboxylic acid. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23

g/mol . The structural integrity and purity of this compound are critical for its application in

research and development. Spectroscopic techniques provide a non-destructive and highly

informative approach to confirm its chemical structure and identify any potential impurities. This

guide will delve into the theoretical and practical aspects of its characterization by ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Diethyl 2,4-pyridinedicarboxylate, both ¹H and ¹³C NMR provide critical

information for structural verification.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Diethyl 2,4-pyridinedicarboxylate is predicted to exhibit distinct

signals corresponding to the aromatic protons of the pyridine ring and the protons of the two

ethyl ester groups. The chemical shifts are influenced by the electron-withdrawing nature of the

ester groups and the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Data for Diethyl 2,4-pyridinedicarboxylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.80 Doublet 1H H-6

~8.25 Doublet of Doublets 1H H-5

~7.90 Doublet 1H H-3

~4.40 Quartet 2H -OCH₂CH₃ (C-4)

~4.35 Quartet 2H -OCH₂CH₃ (C-2)

~1.40 Triplet 3H -OCH₂CH₃ (C-4)

~1.35 Triplet 3H -OCH₂CH₃ (C-2)

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

The downfield region of the spectrum is characterized by three signals corresponding to the

aromatic protons of the pyridine ring. The proton at the C-6 position is expected to be the

most deshielded due to its proximity to the nitrogen atom and the C-4 ester group.

The two sets of signals for the ethyl groups, each consisting of a quartet and a triplet, are

characteristic of the -OCH₂CH₃ moiety. The slight difference in their chemical shifts arises
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from the different electronic environments of the ester groups at the C-2 and C-4 positions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in Diethyl 2,4-pyridinedicarboxylate will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for Diethyl 2,4-pyridinedicarboxylate

Chemical Shift (δ, ppm) Assignment

~165.5 C=O (C-4)

~164.0 C=O (C-2)

~151.0 C-6

~149.0 C-2

~138.0 C-4

~128.0 C-5

~125.0 C-3

~62.0 -OCH₂CH₃ (C-4)

~61.5 -OCH₂CH₃ (C-2)

~14.2 -OCH₂CH₃ (C-4)

~14.0 -OCH₂CH₃ (C-2)

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

The two carbonyl carbons of the ester groups are expected to appear at the most downfield

region of the spectrum.

The five distinct signals for the pyridine ring carbons reflect the asymmetry of the substitution

pattern.
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The methylene and methyl carbons of the two ethyl groups will each give rise to two closely

spaced signals.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of Diethyl 2,4-pyridinedicarboxylate in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.
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Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Diethyl 2,4-pyridinedicarboxylate will

be dominated by the characteristic vibrations of the ester and pyridine functional groups.

Table 3: Predicted IR Absorption Bands for Diethyl 2,4-pyridinedicarboxylate

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1590, ~1470 Medium
C=C and C=N stretch (pyridine

ring)

~1250 Strong C-O stretch (ester)

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

The most prominent peak in the spectrum will be the strong C=O stretching vibration of the

ester groups around 1725 cm⁻¹.

The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in

the 1600-1450 cm⁻¹ region.

The C-O stretching vibrations of the ester groups will appear as strong bands in the 1300-

1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid

or low-melting solid) or as a KBr pellet (if it is a solid).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 223, corresponding to the

molecular weight of the compound.

Major Fragments:

m/z = 178: Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion.

m/z = 150: Loss of a carboxyl group (-COOCH₂CH₃) from the molecular ion.

m/z = 122: Further fragmentation of the pyridine ring.

Disclaimer: This is a predicted fragmentation pattern. The relative intensities of the peaks may

vary depending on the ionization method used.

Interpretation:

The fragmentation pattern is consistent with the presence of two ethyl ester groups attached to

a pyridine ring. The initial loss of an ethoxy or carboxyl group is a common fragmentation

pathway for esters.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization

(ESI) can be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment ions.
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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of Diethyl 2,4-pyridinedicarboxylate. The predicted

spectroscopic data presented in this guide are in full agreement with the known chemical

structure of the molecule. This technical guide serves as a valuable resource for researchers,

enabling them to confidently verify the identity and purity of this important chemical compound

in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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